molecular formula C9H14N2O3S B13538360 5-amino-N-ethyl-2-methoxybenzenesulfonamide

5-amino-N-ethyl-2-methoxybenzenesulfonamide

Cat. No.: B13538360
M. Wt: 230.29 g/mol
InChI Key: GGHJFUXILPIUBD-UHFFFAOYSA-N
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Description

5-amino-N-ethyl-2-methoxybenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features an amino group, an ethyl group, and a methoxy group attached to a benzenesulfonamide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-ethyl-2-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzenesulfonamide to introduce a nitro group at the desired position. This is followed by reduction of the nitro group to an amino group using reducing agents such as iron powder or catalytic hydrogenation. The final step involves the ethylation of the amino group using ethyl iodide or ethyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and catalysts to optimize the overall production cost.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-ethyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Iron powder or catalytic hydrogenation with hydrogen gas.

    Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields a nitro compound, while substitution of the methoxy group can yield various substituted benzenesulfonamides .

Scientific Research Applications

5-amino-N-ethyl-2-methoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the active site of the enzyme, forming a coordination bond. This interaction disrupts the enzyme’s activity, leading to its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-ethyl-2-methoxybenzenesulfonamide
  • 5-methyl-2-methoxybenzenesulfonamide
  • 2-amino-5-methylbenzoic acid

Uniqueness

5-amino-N-ethyl-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it suitable for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

5-amino-N-ethyl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3,10H2,1-2H3

InChI Key

GGHJFUXILPIUBD-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)N)OC

Origin of Product

United States

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